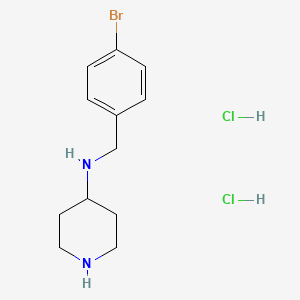

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride

描述

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-4,12,14-15H,5-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAPWXATQMAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

作用机制

The mechanism of action of N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets within the target molecule, while the piperidine ring and amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

相似化合物的比较

Piperidine derivatives with aromatic benzyl substituents are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis of N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride with structurally analogous compounds:

Structural and Physicochemical Comparisons

Key Observations :

- Bromine’s larger atomic radius may influence steric effects and lipophilicity, impacting receptor binding in drug design . Nitro groups (electron-withdrawing) in the 4- or 3-position reduce basicity of the amine, whereas chloro and bromo (halogens) offer moderate electronic effects .

- Salt Form : All compounds are hydrochloride or dihydrochloride salts, improving water solubility for biological testing .

生物活性

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15BrClN

- Molecular Weight : 292.61 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the bromobenzyl group enhances its hydrophobic interactions, potentially increasing its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways. Piperidine derivatives have been associated with various pharmacological effects, including:

- Analgesic Effects : Similar compounds have shown significant analgesic activity, likely through the inhibition of prostaglandin synthesis and modulation of pain signaling pathways .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a favorable therapeutic index compared to traditional chemotherapeutics.

1. Analgesic Properties

Research indicates that piperidine derivatives exhibit notable analgesic effects. A study demonstrated that compounds similar to N-(4-Bromobenzyl)piperidine-4-amine effectively reduced pain responses in animal models, supporting their potential as non-opioid analgesics.

2. Anticancer Activity

In vitro studies have shown that this compound displays cytotoxicity against various human cancer cell lines. The compound's effectiveness was observed at concentrations lower than those required for conventional chemotherapeutics, indicating a promising therapeutic profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-4-piperidinol | Hydroxyl derivative | Antioxidant activity |

| 4-Bromo-N-Z-piperidine | Benzyl derivative | Used in organic synthesis |

| 4-Amino-1-Boc-piperidine | Amino derivative | Synthesis of various piperidine derivatives |

The unique combination of functional groups in N-(4-Bromobenzyl)piperidine-4-amine distinguishes it from other piperidine derivatives, potentially enhancing its biological activities.

Case Study 1: Analgesic Activity Evaluation

A study assessed the analgesic properties of various piperidine derivatives, including N-(4-Bromobenzyl)piperidine-4-amine. Results indicated a significant reduction in pain response in rodent models, confirming the compound's potential as an effective analgesic agent.

Case Study 2: Anticancer Testing

In a recent investigation, N-(4-Bromobenzyl)piperidine-4-amine was tested against multiple human cancer cell lines. The compound demonstrated cytotoxic effects at lower concentrations than traditional drugs, suggesting it could serve as a novel anticancer agent with a favorable safety profile.

常见问题

Q. What are the recommended synthetic routes for N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-bromobenzyl chloride with piperidine-4-amine under alkaline conditions (e.g., K₂CO₃ in DMF) yields the free base, which is then treated with HCl to form the dihydrochloride salt . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to benzyl halide) and temperature (60–80°C for 12–24 hours). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95% by NMR) .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Look for a singlet at δ ~4.2 ppm (CH₂ of benzyl group) and piperidine protons at δ 2.5–3.0 ppm. The aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.4 ppm, J = 8 Hz) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30); retention time ~6.2 minutes for high purity .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 297.1 (free base) and [M+2HCl]⁻ at m/z 369.0 (dihydrochloride) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

- Emergency Measures : For skin contact, rinse with copious water; for ingestion, administer activated charcoal and seek medical attention. Avoid incompatible reagents (strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell viability assays) may arise from assay conditions. Standardize protocols:

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH (7.4) and temperature (37°C) .

- Validate target specificity via siRNA knockdown or competitive binding assays with structurally related analogs .

- Cross-reference data with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term pharmacological studies?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce aggregation. Avoid Tris buffers, which may react with the dihydrochloride salt .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) and reconstitute in DMSO before use. Stability studies (HPLC) show <5% degradation over 6 months at -80°C .

- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy confirms no photodegradation under 450 nm light .

Q. How does structural modification of the piperidine ring affect the compound’s interaction with biological targets?

- Methodological Answer :

- Substitution Studies : Introduce methyl or fluorine groups at the 3-position of the piperidine ring to assess steric/electronic effects. Molecular docking (e.g., AutoDock Vina) predicts enhanced binding to amine receptors (e.g., σ-1R) with bulkier substituents .

- SAR Analysis : Compare N-alkylated vs. N-aryl derivatives via radioligand displacement assays. For example, replacing the 4-bromobenzyl group with a 4-fluorobenzyl moiety reduces affinity by 10-fold, indicating halogen-dependent interactions .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s potential in neurodegenerative disease research?

- Methodological Answer :

- In Vitro : Use SH-SY5Y neuroblastoma cells to assess dopamine receptor modulation (cAMP ELISA) or primary cortical neurons for neuroprotection assays (MTT viability under oxidative stress) .

- In Vivo : Administer intraperitoneally (10 mg/kg in 5% DMSO/saline) to transgenic Alzheimer’s mice (e.g., APP/PS1). Monitor amyloid-β plaque reduction via PET imaging (e.g., [¹⁸F]Florbetapir) .

Q. How can researchers mitigate batch-to-batch variability in synthesis for reproducible biological results?

- Methodological Answer :

- Quality Control : Implement in-process checks (e.g., mid-reaction FTIR for amine intermediate confirmation) .

- Purification : Use preparative HPLC with a gradient elution (10–90% acetonitrile) to isolate >99% pure batches. Document retention time and peak area consistency .

- Storage : Aliquot lyophilized product to avoid freeze-thaw cycles; validate stability via accelerated aging studies (40°C/75% RH for 4 weeks = 6 months at -20°C) .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Force Field Calibration : Re-parameterize docking software (e.g., AMBER for MD simulations) to account for protonation states of the dihydrochloride salt at physiological pH .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with predicted ΔG values; discrepancies >2 kcal/mol suggest flawed ligand conformer sampling .

Q. What are the implications of observed off-target effects in kinase inhibition assays?

- Methodological Answer :

- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler). For off-target hits (e.g., CDK2 inhibition at 1 µM), redesign the benzyl group to reduce planar aromaticity, which often drives promiscuity .

- Structural Analysis : Co-crystallize the compound with off-target kinases (e.g., PDB 6GU2) to identify critical H-bonding or hydrophobic interactions for rational optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。